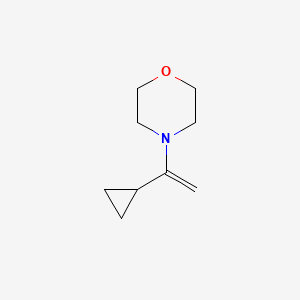

4-(1-Cyclopropylethenyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58774-12-2 |

|---|---|

Molecular Formula |

C9H15NO |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

4-(1-cyclopropylethenyl)morpholine |

InChI |

InChI=1S/C9H15NO/c1-8(9-2-3-9)10-4-6-11-7-5-10/h9H,1-7H2 |

InChI Key |

FTIJIDOXBMSOAB-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1CC1)N2CCOCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Cyclopropylethenyl Morpholine

Direct Synthetic Routes to the 4-(1-Cyclopropylethenyl)morpholine Scaffold

Direct synthetic routes focus on the construction of the target molecule from readily available starting materials in a single or a few straightforward steps.

The most common and direct method for synthesizing this compound is through the acid-catalyzed condensation reaction of a cyclopropyl (B3062369) ketone, specifically cyclopropyl methyl ketone, with morpholine (B109124). masterorganicchemistry.comchemistrysteps.com This reaction is a classic example of enamine formation, a fundamental transformation in organic chemistry. masterorganicchemistry.commakingmolecules.com

The mechanism of enamine formation from a ketone and a secondary amine like morpholine proceeds through several key steps. masterorganicchemistry.comlibretexts.orgjove.com Initially, the carbonyl oxygen of the cyclopropyl ketone is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by the nucleophilic attack of the secondary amine, morpholine, on the activated carbonyl carbon, leading to the formation of a carbinolamine intermediate. jove.com The carbinolamine then undergoes dehydration, facilitated by the acid catalyst, to form an iminium ion. libretexts.org Since the nitrogen in the iminium ion lacks a proton for removal (as it originated from a secondary amine), a proton is instead abstracted from an adjacent carbon atom (the α-carbon). chemistrysteps.comjove.com In the case of cyclopropyl methyl ketone, this deprotonation occurs at the methyl group, leading to the formation of the C=C double bond and yielding the final enamine product, this compound. youtube.com

The reaction is typically carried out under conditions that facilitate the removal of water, such as azeotropic distillation with a suitable solvent like toluene (B28343), to drive the equilibrium towards the enamine product. orgsyn.org The choice of the acid catalyst is also crucial, with mild acids being generally preferred to avoid unwanted side reactions. masterorganicchemistry.com The reaction rate can be influenced by the steric environment of the ketone and the basicity of the secondary amine. ysu.edu

Table 1: Key Steps in the Enamine Formation from Cyclopropyl Methyl Ketone and Morpholine

| Step | Description |

|---|---|

| 1. Protonation | The carbonyl oxygen of cyclopropyl methyl ketone is protonated by an acid catalyst. masterorganicchemistry.com |

| 2. Nucleophilic Attack | Morpholine acts as a nucleophile and attacks the electrophilic carbonyl carbon. jove.com |

| 3. Carbinolamine Formation | A tetrahedral intermediate, a carbinolamine, is formed. jove.com |

| 4. Dehydration | The hydroxyl group of the carbinolamine is protonated and eliminated as a water molecule, forming an iminium ion. libretexts.org |

| 5. Deprotonation | A proton is removed from the α-carbon (methyl group) to form the C=C double bond of the enamine. chemistrysteps.comjove.com |

An alternative direct approach involves the introduction of the pre-formed 1-cyclopropylethenyl group onto the morpholine nitrogen. This can be achieved through various coupling reactions. For instance, palladium-catalyzed coupling reactions between morpholine and a suitable 1-cyclopropylethenyl electrophile, such as a vinyl halide or triflate, could be employed. organic-chemistry.org While not specifically documented for this compound, such methods are well-established for the synthesis of enamines from various amines and vinyl electrophiles. organic-chemistry.org

Another potential strategy is the vinylation of morpholine with cyclopropylacetylene. researchgate.net This method, however, may present challenges in terms of regioselectivity, as the addition of morpholine to the alkyne could potentially yield two different isomers.

Indirect Synthetic Pathways to this compound

Indirect synthetic pathways involve the formation of a precursor molecule that is subsequently transformed into the target enamine.

This approach involves the synthesis of a molecule containing the cyclopropyl and ethenyl functionalities, which is then converted to the desired morpholine-substituted enamine. For example, a cyclopropyl vinyl halide could be synthesized and subsequently subjected to a nucleophilic substitution reaction with morpholine. This reaction would likely require a catalyst, such as a palladium complex, to facilitate the C-N bond formation. organic-chemistry.org

In this strategy, a simpler morpholine enamine, such as 4-vinylmorpholine, could be synthesized first and then derivatized to introduce the cyclopropyl group. researchgate.net This could potentially be achieved through a cyclopropanation reaction of the double bond. However, controlling the reactivity and selectivity of such a transformation could be challenging. Another possibility is the reaction of a lithiated morpholine enamine with a suitable cyclopropyl electrophile.

Advanced Synthetic Techniques and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. wordpress.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions, including enamine synthesis. asianpubs.orgyoutube.comresearchgate.net The use of microwave irradiation can significantly reduce reaction times, improve yields, and often leads to cleaner reactions compared to conventional heating methods. youtube.com For the synthesis of this compound, a microwave-assisted condensation of cyclopropyl methyl ketone and morpholine, potentially using a solid support like montmorillonite (B579905) clay, could offer a more efficient and environmentally friendly alternative to traditional methods. asianpubs.org

Flow chemistry is another advanced technique that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. nih.govnih.gov A continuous flow process for the synthesis of this compound could involve pumping a mixture of the starting materials and a catalyst through a heated reactor, allowing for precise control over reaction parameters and potentially higher yields and purity of the final product.

Green chemistry principles also encourage the use of recyclable catalysts and solvent-free reaction conditions. rsc.orgacs.org Research into heterogeneous catalysts for enamine formation could lead to more sustainable synthetic routes. Furthermore, exploring solvent-free conditions for the condensation reaction, for example by using an excess of one of the liquid reactants as the reaction medium, could minimize waste generation.

Table 2: Comparison of Synthetic Approaches

| Synthetic Approach | Advantages | Disadvantages |

|---|---|---|

| Direct Condensation | Straightforward, well-established. masterorganicchemistry.comchemistrysteps.com | May require harsh conditions and produce byproducts. |

| Coupling Reactions | Potentially high-yielding and selective. organic-chemistry.org | May require expensive catalysts and pre-functionalized starting materials. |

| Indirect Pathways | Offers flexibility in synthesis design. | Can involve multiple steps, leading to lower overall yields. |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields. youtube.com | Requires specialized equipment. |

| Flow Chemistry | Improved safety, scalability, and control. nih.govnih.gov | Initial setup can be complex and costly. |

| Green Chemistry Approaches | Environmentally friendly, reduced waste. wordpress.comrsc.org | May require development of new catalysts and conditions. |

Catalytic Methods for Enamine Synthesis

The formation of enamines from a ketone and a secondary amine is a reversible, acid-catalyzed condensation reaction that involves the removal of water to drive the equilibrium towards the product. nih.govnih.gov Various catalytic systems have been developed to facilitate this transformation efficiently.

The most common approach involves the use of a Brønsted acid catalyst, such as p-toluenesulfonic acid (p-TSA), in a solvent that allows for the azeotropic removal of water, like toluene or benzene. scripps.edu This method is widely applicable and has been used for the synthesis of numerous enamines, including those derived from morpholine and various ketones. scripps.eduysu.edu

Lewis acids like titanium tetrachloride (TiCl₄) are also highly effective catalysts for enamine formation. The use of TiCl₄ can significantly shorten reaction times, especially for more hindered ketones. scripps.edu The procedure often involves the pre-formation of a TiCl₄-amine complex, followed by the addition of the ketone. scripps.edu

In recent years, heterogeneous catalysts have gained attention due to their environmental benefits, such as ease of separation and reusability. Zeolite H-Y, a solid acid catalyst, has been shown to be effective in the synthesis of cyclic enamines from cycloalkanones and morpholine, offering high yields and reduced reaction times compared to some homogeneous catalysts. researchgate.net This type of catalyst could likely be applied to the synthesis of this compound.

The general reaction scheme for the catalytic synthesis of this compound from cyclopropyl methyl ketone and morpholine is presented below:

Reaction Scheme for the Synthesis of this compound

Cyclopropyl methyl ketone reacts with morpholine in the presence of an acid catalyst to yield this compound and water.

Below is a table summarizing typical catalytic systems used for the synthesis of morpholine enamines, which are applicable to the synthesis of the title compound.

| Catalyst | Solvent | Reaction Conditions | Typical Yield | Reference |

| p-Toluenesulfonic acid (p-TSA) | Toluene | Reflux with azeotropic removal of water | Good to Excellent | scripps.edu |

| Titanium tetrachloride (TiCl₄) | Petroleum Ether | Reflux | Good | scripps.edu |

| Zeolite H-Y | - (Solvent-free) | Heating | Excellent | researchgate.net |

Stereoselective Synthesis of this compound

The target molecule, this compound, is achiral, and therefore, its synthesis does not inherently require stereoselective methods. However, the principles of stereoselective synthesis are highly relevant to the broader class of enamines and can be applied to create chiral analogs or derivatives. The field of asymmetric organocatalysis, in particular, has extensively utilized the formation of chiral enamines as a key strategy for the enantioselective functionalization of carbonyl compounds. thieme-connect.comyoutube.comnih.gov

If a prochiral ketone were used as a starting material, the reaction with a chiral secondary amine could, in principle, lead to the formation of a diastereomeric mixture of enamines. More commonly, a chiral catalyst is employed to control the stereochemical outcome of reactions involving enamine intermediates.

A prominent strategy in asymmetric organocatalysis involves the reaction of an achiral aldehyde or ketone with an achiral secondary amine in the presence of a chiral acid catalyst to form a chiral enamine in situ. Alternatively, and more directly related to the topic, is the use of chiral secondary amines, such as derivatives of proline, to form chiral enamines that can then react with various electrophiles in a stereocontrolled manner. youtube.com

For instance, the development of chiral amine catalysts has enabled the asymmetric synthesis of a wide range of molecules through enamine intermediates. ru.nlcapes.gov.brcore.ac.uk These catalytic systems can be used in reactions such as aldol, Mannich, and Michael additions, where the chiral enamine directs the approach of the electrophile, leading to a product with high enantiomeric excess. nih.gov

While there is no specific literature on the stereoselective synthesis of this compound, the conceptual framework for creating chiral enamines is well-established. For example, if one were to start with a prochiral ketone that is structurally related to cyclopropyl methyl ketone, the use of a chiral amine catalyst could potentially lead to a stereochemically enriched enamine product. The principles of asymmetric imine isomerization and biocatalytic reductive amination of prochiral ketones also represent advanced strategies for accessing chiral amines and their enamine precursors with high stereoselectivity. ru.nlresearchgate.netrsc.org

Chemical Reactivity and Transformation Mechanisms of 4 1 Cyclopropylethenyl Morpholine

Nucleophilic Reactivity of the Enamine Moiety in 4-(1-Cyclopropylethenyl)morpholine

The enamine functional group in this compound is characterized by a carbon-carbon double bond adjacent to the nitrogen atom of the morpholine (B109124) ring. This arrangement results in a high-energy highest occupied molecular orbital (HOMO), rendering the β-carbon of the double bond nucleophilic. However, enamines derived from morpholine are generally considered less reactive than those from piperidine (B6355638) or pyrrolidine (B122466). nih.gov This reduced nucleophilicity is attributed to the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring and a more pronounced pyramidal shape of the nitrogen atom. nih.gov Despite this, the enamine moiety readily participates in reactions with a variety of electrophiles.

Electrophilic Alkylation Reactions

Table 1: Representative Electrophilic Alkylation of this compound

| Reactant | Alkylating Agent | Intermediate | Final Product (after Hydrolysis) |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | 4-(1-Cyclopropyl-1-propen-2-yl)morpholinium iodide | 3-Cyclopropyl-2-butanone |

| This compound | Benzyl Bromide (BnBr) | 4-(1-Cyclopropyl-3-phenyl-1-propen-2-yl)morpholinium bromide | 1-Cyclopropyl-3-phenyl-2-propanone |

Michael Addition (Conjugate Addition) Reactions

The nucleophilic character of this compound allows it to act as a Michael donor in conjugate addition reactions with α,β-unsaturated compounds (Michael acceptors). researchgate.netnih.goveurekaselect.com The reaction involves the 1,4-addition of the enamine to the electron-deficient double bond of the Michael acceptor. nih.gov This forms a new carbon-carbon bond and, after hydrolysis of the resulting iminium salt, yields a 1,5-dicarbonyl compound or a related structure. This reaction is a powerful tool for constructing complex molecular frameworks. eurekaselect.com

Table 2: Potential Michael Addition Reactions

| Michael Donor | Michael Acceptor | Product (after Hydrolysis) |

|---|---|---|

| This compound | Methyl vinyl ketone | 2-Cyclopropanoyl-5-hexanone |

| This compound | Acrylonitrile | 4-Cyclopropanoylpentanenitrile |

Acylation Reactions

Acylation of this compound with acylating agents like acyl halides or anhydrides provides a direct route to β-dicarbonyl compounds. The reaction proceeds via nucleophilic attack of the enamine's β-carbon on the carbonyl carbon of the acylating agent. researchgate.net The initially formed iminium salt is then hydrolyzed under aqueous conditions to afford the 1,3-dicarbonyl product. This transformation is significant for synthesizing versatile building blocks in organic chemistry. researchgate.net

Table 3: Acylation of this compound

| Reactant | Acylating Agent | Product (after Hydrolysis) |

|---|---|---|

| This compound | Acetyl Chloride | 2,4-dioxo-3-cyclopropylpentanal (in tautomeric form) |

| This compound | Benzoyl Chloride | 1-Cyclopropyl-3-phenyl-1,3-propanedione |

Reactions with Iminium Intermediates

Enamines can react as nucleophiles with electrophilic iminium intermediates. These intermediates can be pre-formed or generated in situ. For instance, the reaction of an imine with an acid chloride can generate a reactive N-acyl iminium ion. nih.gov The nucleophilic β-carbon of this compound can then attack this iminium carbon. The subsequent hydrolysis of the resulting adduct would lead to the formation of a β-amino ketone, demonstrating a powerful method for C-C bond formation and the introduction of a nitrogen-containing functional group.

Reactivity of the Cyclopropylethenyl Group in this compound

The cyclopropane (B1198618) ring in this compound is a highly strained three-membered carbocycle. scispace.com This inherent ring strain, combined with its conjugation to the enamine double bond, makes the cyclopropyl (B3062369) group susceptible to ring-opening reactions under various conditions. pharmaguideline.com

Ring-Opening Reactions of the Cyclopropane Ring

The vinylcyclopropane (B126155) moiety is known to undergo ring-opening reactions, which can be initiated by heat, light, or chemical reagents, particularly radicals or Lewis acids. scispace.comnih.gov In the context of this compound, a radical addition to the double bond could form a stabilized radical intermediate that subsequently undergoes cleavage of the strained cyclopropane ring. nih.gov This process can generate a new, more stable alkyl radical, which can then be trapped or participate in further cyclization reactions. nih.gov For example, a reaction mediated by a reagent like manganese(III) acetate (B1210297) could initiate a radical cascade, leading to the formation of complex polycyclic structures. nih.gov Similarly, Lewis acid-catalyzed processes can promote ring-opening by coordinating to the molecule and facilitating the cleavage of a C-C bond within the cyclopropane ring to relieve strain. rsc.org

Table 4: Illustrative Ring-Opening Transformation

| Reactant | Conditions | Key Intermediate Type | Potential Product Class |

|---|---|---|---|

| This compound | Radical Initiator (e.g., (NH₄)₂S₂O₈) nih.gov | Alkyl radical via ring-opening nih.gov | Substituted dihydronaphthalenes (following cyclization) nih.gov |

Cycloaddition Reactions Involving the Ethenyl Moiety

The ethenyl moiety in this compound, being part of an enamine system, is highly activated towards cycloaddition reactions. Enamines are well-established as excellent dienophiles and dipolarophiles due to the electron-donating nature of the nitrogen atom, which increases the nucleophilicity of the β-carbon of the double bond. masterorganicchemistry.comlibretexts.org This heightened reactivity allows them to participate in various cycloaddition processes, such as [2+2], [3+2], and [4+2] cycloadditions.

In the context of this compound, the presence of the cyclopropyl group introduces an additional layer of complexity and potential for unique reactivity. While specific studies on the cycloaddition reactions of this exact compound are not extensively documented, the behavior of analogous vinylcyclopropane and enamine systems provides significant insight.

[3+2] Cycloaddition Reactions: Vinylcyclopropanes can act as three-carbon components in transition-metal-catalyzed [3+2] cycloadditions to furnish five-membered carbocycles. jiaolei.grouppku.edu.cnnih.gov For instance, rhodium(I) catalysts have been shown to effectively promote the intramolecular [3+2] cycloaddition of trans-vinylcyclopropane-enes. jiaolei.group It is conceivable that this compound could undergo intermolecular [3+2] cycloadditions with suitable dipolar species. Photochemical methods have also been employed for the [3+2] cycloaddition of N-aryl cyclopropylamines with various alkenes, proceeding through a single electron transfer (SET) pathway without the need for photocatalysts. chemrxiv.orgrsc.org

The following table summarizes representative [3+2] cycloaddition reactions of related cyclopropyl systems:

| Reactants | Catalyst/Conditions | Product Type | Reference |

| trans-Vinylcyclopropane-ene | Rh(I) catalyst | Bicyclic cyclopentane | jiaolei.group |

| α-ene-Vinylcyclopropane | [Rh(dppm)]SbF6 | Bicyclo[4.3.0]nonane | nih.gov |

| N-Aryl cyclopropylamine (B47189) and α,β-unsaturated carbonyl | Photochemical (no catalyst) | N-arylaminocycloalkyl compound | chemrxiv.org |

| Aryl cyclopropyl ketone and alkene | Dual catalyst system (chiral Lewis acid and photoredox catalyst) | Densely substituted cyclopentane | acs.org |

[2+2] Cycloaddition Reactions: Enamines are known to undergo [2+2] cycloadditions with various electrophilic alkenes. acs.org The reaction of enamines with electrophilic cyclobutenes has been reported to yield cyclobutane (B1203170) derivatives. While specific examples with this compound are scarce, the general reactivity pattern of enamines suggests its potential to participate in such reactions. A tandem benzyne-enamide [2+2] cycloaddition followed by pericyclic ring-opening and intramolecular [4+2] cycloaddition has been developed for the synthesis of nitrogen heterocycles.

Rearrangement Pathways

A cornerstone of the reactivity of vinylcyclopropane systems is the vinylcyclopropane-cyclopentene rearrangement, a thermally or photochemically induced isomerization. nih.gov This rearrangement can proceed through either a diradical-mediated two-step process or a concerted, orbital-symmetry-controlled pericyclic pathway, with the operative mechanism being highly substrate-dependent. nih.gov For this compound, this rearrangement would involve the cleavage of the cyclopropane ring and subsequent ring expansion to form a cyclopentene (B43876) derivative.

Theoretical studies on the thermal rearrangement of 2-vinylcyclopropylidene have shown that it can lead to cyclopentadiene (B3395910) and vinylallene, with the reaction pathway being influenced by the conformational geometry of the starting material. nih.gov The activation energy for the vinylcyclopropane rearrangement is typically around 50 kcal/mol, and kinetic data often support a concerted mechanism where the cleavage of a cyclopropyl carbon-carbon bond is the rate-limiting step. nih.gov

The presence of the enamine functionality can influence this rearrangement. Organocatalytic enantioselective vinylcyclopropane-cyclopentene rearrangements have been demonstrated on (vinylcyclopropyl)acetaldehydes through activation via enamine intermediates. This suggests that the enamine moiety in this compound could be leveraged to control the stereochemical outcome of the rearrangement.

Furthermore, acid-catalyzed rearrangements are also a possibility. The protonation of the enamine can lead to the formation of an iminium ion, which could then trigger the rearrangement of the cyclopropyl ring. The Cloke-Wilson rearrangement, a thermal or acid-catalyzed conversion of cyclopropyl imines to pyrrolines, provides a precedent for such transformations, although it involves a different heterocyclic system.

Hydrolytic Stability and Regeneration of Carbonyl Precursors

Enamines, including this compound, are susceptible to hydrolysis under acidic conditions, a reaction that regenerates the parent carbonyl compound and the secondary amine. masterorganicchemistry.comlibretexts.orgyoutube.com This process is the reverse of enamine formation and is a crucial aspect of their use in organic synthesis, particularly in Stork enamine alkylation reactions. libretexts.org

The stability of enamines is influenced by steric and electronic factors. masterorganicchemistry.com The rate of hydrolysis can be affected by the pH of the medium. Generally, the reaction must be conducted with the careful exclusion of water to prevent premature hydrolysis. masterorganicchemistry.com

Influence of Substituents and Reaction Conditions on this compound Reactivity

The reactivity of this compound is a fine balance between the electronic and steric effects of its substituents and the external reaction conditions.

Substituent Effects:

Morpholine Ring: The morpholine moiety is a common substituent in medicinal chemistry due to its favorable properties. nih.govenamine.net In the context of enamine reactivity, morpholine-derived enamines are generally less reactive than their pyrrolidine or piperidine counterparts. nih.gov This reduced reactivity is attributed to the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring and a more pronounced pyramidalization of the nitrogen atom, which decreases the p-character of its lone pair and thus reduces the nucleophilicity of the enamine. nih.gov However, the morpholine ring can also influence the stereochemical outcome of reactions. nih.gov

Cyclopropyl Group: The cyclopropyl group significantly influences the reactivity of the adjacent ethenyl moiety. Its strained ring system is prone to ring-opening reactions, as seen in the vinylcyclopropane rearrangement. The "cyclopropyl effect" can also induce a preference for certain conformations in adjacent structures, which can impact the stereochemistry of reactions. chemistryworld.com Electronically, the cyclopropyl group can stabilize an adjacent positive charge, which may influence the stability of intermediates in reactions such as acid-catalyzed rearrangements.

Reaction Conditions:

Temperature: Thermal rearrangements, such as the vinylcyclopropane-cyclopentene rearrangement, are highly dependent on temperature. Pyrolysis at high temperatures is often required to overcome the activation energy for ring cleavage. nih.govresearchgate.net

Catalysts: The choice of catalyst is crucial in directing the reaction pathway. For instance, rhodium(I) catalysts are effective in promoting [3+2] cycloadditions of vinylcyclopropanes. jiaolei.grouppku.edu.cnnih.gov Lewis acids can be used to activate the enamine for cycloaddition reactions or to catalyze rearrangements.

Solvent: The polarity of the solvent can influence the rate and selectivity of reactions involving polar intermediates, such as those in acid-catalyzed rearrangements or cycloadditions.

pH: The pH of the reaction medium is critical for the stability of the enamine. Acidic conditions promote hydrolysis, while neutral or basic conditions are generally required to maintain the enamine integrity for other reactions. masterorganicchemistry.com

Mechanistic Investigations and Elucidation of Reaction Pathways

Detailed Mechanistic Studies of Enamine Formation for 4-(1-Cyclopropylethenyl)morpholine

The formation of this compound, an enamine, proceeds through the reaction of a ketone with morpholine (B109124). While specific studies on the synthesis of this compound are not extensively detailed in the available literature, the mechanism can be inferred from the well-established pathway for enamine formation from cyclic ketones and secondary amines like morpholine. nih.govorgsyn.org The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and involves the removal of water to drive the equilibrium towards the enamine product. orgsyn.org

The generally accepted mechanism involves two key stages:

Formation of a Carbinolamine Intermediate: The process initiates with the nucleophilic attack of the nitrogen atom of morpholine on the carbonyl carbon of the ketone. This is followed by proton transfer to the oxygen atom, resulting in a neutral carbinolamine intermediate.

Dehydration to the Enamine: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The subsequent elimination of water, facilitated by the lone pair of electrons on the adjacent nitrogen atom, leads to the formation of an iminium ion. Deprotonation of the α-carbon then yields the final enamine product.

The rate of enamine formation is influenced by several factors, including the nature of the ketone and the amine. Studies on the formation of morpholine enamines from cyclic ketones have shown that the reaction follows second-order kinetics. nih.gov The basicity and steric environment of the amine play a crucial role. For instance, in the case of cyclohexanone, the rate of enamine formation with morpholine is approximately ten times faster than with piperidine (B6355638). nih.gov This difference is attributed to steric factors and the electronic properties of the amines.

Mechanistic Probes for Nucleophilic Additions of this compound

Enamines, such as this compound, are valuable intermediates in organic synthesis due to their nucleophilic character at the α-carbon. The lone pair of electrons on the nitrogen atom participates in resonance with the double bond, increasing the electron density at the α-carbon and making it susceptible to attack by electrophiles.

The nucleophilicity of morpholine-based enamines has been a subject of detailed study. nih.govfrontiersin.org It has been demonstrated that morpholine enamines are generally less reactive than their pyrrolidine (B122466) or piperidine counterparts. nih.govfrontiersin.org This reduced nucleophilicity is attributed to two main factors:

Inductive Effect of the Oxygen Atom: The electron-withdrawing inductive effect of the oxygen atom in the morpholine ring decreases the electron-donating ability of the nitrogen atom, thereby reducing the electron density of the enamine double bond.

Pyramidalization of Nitrogen: The nitrogen atom in morpholine enamines exhibits a more pronounced pyramidal geometry compared to other cyclic amine enamines. This reduces the p-orbital overlap with the double bond, diminishing the resonance stabilization and, consequently, the nucleophilicity of the α-carbon. frontiersin.org

Mechanistic probes for nucleophilic additions would involve reacting this compound with various electrophiles, such as alkyl halides or Michael acceptors. The reaction would proceed via the attack of the nucleophilic α-carbon of the enamine on the electrophile, forming a new carbon-carbon bond and generating an iminium ion intermediate. Subsequent hydrolysis of the iminium ion would then yield the corresponding α-substituted ketone.

Understanding Cyclopropane (B1198618) Ring-Opening Mechanisms within the this compound Framework

The presence of a cyclopropane ring adjacent to the enamine double bond in this compound introduces the possibility of interesting ring-opening reactions. Cyclopropane rings, particularly when activated by donor and acceptor groups (a "donor-acceptor cyclopropane"), are susceptible to cleavage under various conditions. nih.gov In the context of this compound, the enamine moiety can act as an electron-donating group, polarizing the adjacent cyclopropane ring and making it more prone to ring-opening.

Mechanistic pathways for the ring-opening of such systems can be diverse and are often dependent on the reaction conditions and the nature of the attacking species. Potential mechanisms include:

Lewis Acid-Catalyzed Ring-Opening: In the presence of a Lewis acid, coordination to the nitrogen atom of the enamine or the oxygen atom of the morpholine ring could enhance the electron-withdrawing nature of the substituent, further polarizing the cyclopropane ring and facilitating its opening. This can lead to the formation of a 1,3-zwitterionic intermediate that can be trapped by nucleophiles.

Radical Ring-Opening: The cyclopropane ring can also be opened via a radical mechanism. This would typically involve the addition of a radical species to the double bond, followed by homolytic cleavage of one of the cyclopropane C-C bonds to generate a more stable open-chain radical intermediate.

Base-Induced Ring-Opening: While less common for this specific substitution pattern, in certain contexts, a strong base could potentially induce ring-opening through deprotonation and subsequent rearrangement.

The regioselectivity and stereoselectivity of these ring-opening reactions would be of significant mechanistic interest, providing insights into the electronic and steric factors that govern the cleavage of the three-membered ring.

Kinetic and Thermodynamic Aspects of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound would provide quantitative insights into the feasibility and rates of its various transformations.

Kinetics:

Kinetic studies on the formation of morpholine enamines have shown the reactions to be second order. nih.gov Computational studies on the role of morpholine as a catalyst in urethane (B1682113) formation have provided insights into the activation energies of related reactions. For instance, the activation energy for the morpholine-catalyzed reaction of phenyl isocyanate and butan-1-ol was calculated to be 29.7 kJ/mol. nih.gov While not directly measuring the formation of this compound, these values provide a general idea of the energy barriers involved in reactions with morpholine.

Kinetic investigations of the nucleophilic addition and cyclopropane ring-opening reactions of this compound would be crucial for understanding the competition between these pathways. The relative rates would depend on the reaction conditions (temperature, solvent, catalyst) and the nature of the electrophile or radical initiator.

Thermodynamics:

The thermodynamic aspects of these transformations would determine the position of the equilibrium and the relative stability of reactants, intermediates, and products. The formation of the enamine from the corresponding ketone and morpholine is a reversible process, and the equilibrium is typically driven forward by the removal of water. orgsyn.org

Below is a table summarizing kinetic data for a related morpholine reaction, which can provide a comparative context.

| Reaction | Catalyst | Activation Energy (Ea) (kJ/mol) | Relative Gibbs Free Energy of Transition State (ΔG‡) (kJ/mol) |

| Phenyl isocyanate + butan-1-ol | Morpholine | 29.7 | 98.42 |

| Phenyl isocyanate + butan-1-ol | 4-Methylmorpholine | 26.6 | 97.42 |

| Data from a computational study on urethane formation. nih.gov |

This table illustrates the influence of the catalyst structure on the energy barriers of a reaction involving morpholine, highlighting the type of quantitative data that would be valuable for understanding the reactivity of this compound.

Applications of 4 1 Cyclopropylethenyl Morpholine As a Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Molecules

The inherent reactivity of the enamine moiety within 4-(1-Cyclopropylethenyl)morpholine positions it as a valuable precursor for the synthesis of intricate organic structures. Enamines are well-established as powerful nucleophiles and have been extensively used in carbon-carbon bond-forming reactions, a cornerstone of complex molecule synthesis.

Construction of Polycyclic and Spirocyclic Systems

Spirocycles, compounds containing two rings that share a single atom, are another class of molecules accessible through enamine chemistry. The alkylation of enamines with bifunctional electrophiles can lead to the formation of spirocyclic frameworks. preprints.org The unique steric and electronic properties of the cyclopropyl (B3062369) group in this compound could influence the regioselectivity and stereoselectivity of such reactions, potentially leading to novel spirocyclic structures.

A representative, though not specific to the title compound, synthesis of a spirocyclic system involves the reaction of an enamine with an electrophilic olefin, followed by an intramolecular cyclization. The general strategy highlights the potential synthetic pathways available for this compound.

Stereoselective Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is a critical endeavor in medicinal chemistry and materials science. e3s-conferences.org While direct examples of stereoselective synthesis using this compound are not prominently reported, the principles of asymmetric enamine catalysis offer a clear roadmap for its potential application. Chiral amines can be used to generate chiral enamines, which can then react with electrophiles to produce chiral products with high enantioselectivity.

The morpholine (B109124) moiety in this compound is achiral. However, it is conceivable that chiral auxiliaries could be temporarily attached to the morpholine ring or that the enamine could be generated in situ using a chiral acid or base, thereby inducing stereoselectivity in subsequent reactions. Furthermore, the development of chiral catalysts for reactions involving enamines is an active area of research, and such catalysts could be applied to reactions of this compound.

Recent advances in the synthesis of morpholine derivatives have highlighted stereoselective methods, which could potentially be adapted for the synthesis of chiral derivatives of the title compound. researchgate.net

Role in the Development of Novel Synthetic Methodologies

The unique combination of a cyclopropyl group and an enamine functionality in this compound makes it an interesting substrate for the development of novel synthetic methodologies. The strained cyclopropyl ring can undergo a variety of ring-opening reactions under thermal, photochemical, or catalytic conditions, providing access to a range of linear and cyclic structures.

For example, the palladium-catalyzed ring-opening of vinylcyclopropanes is a well-established method for the synthesis of 1,4-dienes. The application of this methodology to this compound could lead to the formation of novel morpholine-containing dienes, which are themselves versatile synthetic intermediates.

Furthermore, the enamine moiety can participate in a wide array of transformations beyond simple alkylations and cycloadditions. These include reactions with electrophilic sources of heteroatoms (e.g., halogens, selenium, sulfur), allowing for the introduction of diverse functional groups. The interplay between the reactivity of the enamine and the cyclopropyl ring could lead to the discovery of new and unexpected chemical transformations.

Preparation of Functionally Differentiated Derivatives of this compound

The synthesis of functionally differentiated derivatives of this compound would significantly expand its utility as a synthetic intermediate. The enamine double bond is a prime target for functionalization. For instance, hydroboration-oxidation would yield the corresponding β-amino alcohol, while ozonolysis would cleave the double bond to produce a ketone.

The morpholine ring itself can also be modified. While the nitrogen atom is tertiary, it is possible to quaternize it with alkyl halides. More extensive modifications would likely require a de novo synthesis of the morpholine ring with the desired substituents already in place. A variety of methods for the synthesis of substituted morpholines have been reported, which could be adapted for the preparation of derivatives of this compound. researchgate.netnih.govorganic-chemistry.orgchemrxiv.orgchemrxiv.org

The preparation of new morpholine derivatives often involves the reaction of morpholine with various electrophiles. uobaghdad.edu.iq For example, reaction with ethyl chloroacetate (B1199739) can be a starting point for the synthesis of more complex derivatives.

Below is a table summarizing potential synthetic transformations for the preparation of functionally differentiated derivatives:

| Starting Material | Reagent(s) | Product Type | Potential Application |

| This compound | 1. BH3-THF; 2. H2O2, NaOH | β-Amino alcohol | Intermediate for chiral ligands, pharmaceuticals |

| This compound | 1. O3; 2. Me2S | Keto-morpholine | Building block for heterocyclic synthesis |

| This compound | NBS, H2O | α-Bromo-β-hydroxy morpholine | Precursor for epoxide formation |

| This compound | Pd(OAc)2, PPh3 | Ring-opened diene | Intermediate for cycloaddition reactions |

Theoretical and Computational Studies of 4 1 Cyclopropylethenyl Morpholine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule, offering insights into its electronic structure and predicting its reactivity. For 4-(1-cyclopropylethenyl)morpholine, these calculations can elucidate the interplay between the electron-donating morpholine (B109124) ring, the strained cyclopropyl (B3062369) group, and the nucleophilic enamine double bond.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. libretexts.org It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org The energy and spatial distribution of these orbitals in this compound are critical determinants of its chemical behavior.

The HOMO of an enamine is typically characterized by a high degree of electron density on the α-carbon of the original carbonyl compound and the nitrogen atom. masterorganicchemistry.com In the case of this compound, the HOMO is expected to be a π-orbital associated with the enamine double bond, with significant contributions from the nitrogen lone pair of the morpholine ring. The electron-donating nature of the morpholine oxygen atom can further increase the energy of the HOMO, making the molecule a better nucleophile. wikipedia.org The presence of the cyclopropyl group, with its unique "bent" bonds possessing partial π-character, may also influence the energy and shape of the HOMO.

The LUMO, conversely, represents the lowest energy region for accepting electrons. For this compound, the LUMO is likely to be a π* antibonding orbital associated with the enamine double bond. Interactions with electrophiles will involve the donation of electrons from the HOMO of the enamine to the LUMO of the electrophile. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. libretexts.org

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Orbital | Predicted Location of Maximum Electron Density | Expected Energy Level | Implication for Reactivity |

| HOMO | α-Carbon, Nitrogen atom, C=C bond | High | Nucleophilic character, site of electrophilic attack |

| LUMO | C=C bond (antibonding region) | Low | Site of nucleophilic attack (in reactions where it acts as an electrophile) |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.comscispace.com This information is invaluable for predicting non-covalent interactions and the initial sites of electrophilic or nucleophilic attack. mdpi.com

For this compound, the MESP map is expected to show a region of significant negative electrostatic potential localized around the α-carbon of the enamine and the nitrogen atom of the morpholine ring. researchgate.net This is consistent with the nucleophilic character predicted by FMO theory. The oxygen atom of the morpholine ring will also exhibit a negative potential due to its lone pairs. researchgate.net In contrast, the hydrogen atoms of the morpholine and cyclopropyl groups will exhibit positive electrostatic potential.

These electrostatic potential maps are crucial for understanding how the molecule will interact with other species. For instance, an approaching electrophile will be electrostatically guided towards the electron-rich region of the enamine double bond.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transition states and the calculation of activation energies. nih.govcam.ac.uk This provides a deeper understanding of reaction kinetics and selectivity.

Energy Profiles for Enamine-mediated Reactions

Enamines are versatile intermediates in organic synthesis, participating in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com A common reaction is the alkylation of the α-carbon. masterorganicchemistry.com Computational modeling can be used to generate a detailed energy profile for such a reaction involving this compound.

The reaction would proceed through a transition state where the new C-C bond is partially formed and the C=C double bond of the enamine is partially broken. Density Functional Theory (DFT) calculations, for example, can be employed to optimize the geometries of the reactants, the transition state, and the product, and to calculate their relative energies. mdpi.com The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. researchgate.net

Factors influencing the energy profile include the steric bulk of the electrophile and the electronic properties of the enamine. The presence of the cyclopropyl and morpholine groups can influence the stability of the transition state through steric and electronic effects.

Studies on Cyclopropane (B1198618) Ring Strain and Activation

The cyclopropane ring is characterized by significant ring strain due to its small bond angles. nih.gov This strain energy can be a driving force in reactions where the ring is opened. While the cyclopropyl group in this compound is attached to a double bond, computational studies can investigate the extent to which this strain influences the reactivity of the enamine.

Quantum chemical calculations can quantify the ring strain energy of the cyclopropyl group in this specific molecular context. researchgate.net Furthermore, computational models can explore reaction pathways that might involve the opening of the cyclopropane ring, particularly under thermal or photochemical conditions. The activation barriers for such processes can be calculated to assess their feasibility compared to reactions at the enamine functionality. It is also possible that the electronic interaction between the cyclopropyl ring and the enamine system could slightly alter the reactivity of the double bond.

Prediction of Conformational Preferences and Stereoelectronic Effects

The three-dimensional shape of a molecule and the spatial arrangement of its orbitals (stereoelectronic effects) play a crucial role in its reactivity. researchgate.net

For this compound, several conformational isomers are possible due to the rotation around the C-N bond and the puckering of the morpholine ring. The morpholine ring typically adopts a chair conformation. wikipedia.org Computational methods can be used to determine the relative energies of different conformers and identify the most stable (lowest energy) conformation. nih.gov

Stereoelectronic effects are critical in determining the reactivity of enamines. For optimal nucleophilicity, the lone pair on the nitrogen atom must be able to effectively overlap with the π-system of the double bond. This requires a specific geometric arrangement. Computational analysis can reveal the preferred dihedral angle between the nitrogen lone pair and the p-orbitals of the double bond in the lowest energy conformer. Deviations from this ideal geometry could lead to reduced reactivity. The orientation of the cyclopropyl group relative to the enamine moiety will also be determined by a combination of steric and electronic factors, which can be elucidated through computational studies.

Machine Learning Applications in Predicting Reactivity and Selectivity in Organocatalysis

The intersection of machine learning (ML) and organocatalysis has emerged as a powerful strategy to accelerate the discovery and optimization of catalytic processes. beilstein-journals.orgresearchgate.net By leveraging large datasets derived from experimental outcomes or computational chemistry, ML models can uncover complex, non-linear relationships between catalyst structure, substrate scope, reaction conditions, and the resulting reactivity and selectivity. youtube.comnih.gov This data-driven approach offers a paradigm shift from traditional trial-and-error experimentation towards a more predictive and rational design of organocatalytic reactions. researchgate.net For a compound like this compound, which serves as an enamine precursor in organocatalysis, ML methodologies hold significant potential for predicting its performance in various asymmetric transformations.

The primary goal in applying ML to organocatalysis is often the prediction of enantioselectivity or diastereoselectivity. beilstein-journals.org This is typically framed as a regression or classification problem where the model is trained to predict the enantiomeric excess (e.e.) or the ratio of diastereomers. nih.gov The success of these models is highly dependent on the quality and size of the training data and the choice of molecular descriptors used to represent the reactants and catalysts. youtube.com

Detailed Research Findings:

Recent research has demonstrated the feasibility of using ML to accurately predict the outcomes of organocatalytic reactions. For instance, various ML algorithms, including neural networks (NN), random forests (RF), and support vector machines (SVM), have been successfully applied to predict the enantioselectivity of reactions catalyzed by cinchona-derived phase-transfer catalysts and other organocatalysts. researchgate.net

A key aspect of building robust ML models is the development of suitable molecular representations, or "features," that capture the essential chemical information influencing the reaction outcome. rsc.org These can range from simple 2D structural fingerprints to more complex 3D descriptors derived from quantum chemical calculations, such as steric and electronic parameters. youtube.com For enamines derived from morpholine, relevant features might include the steric hindrance around the nitrogen atom, the electronic properties of the enamine double bond, and the conformational flexibility of the cyclopropyl group.

In one approach, researchers utilized a combination of experimental high-throughput screening (HTS) data and computational descriptors to train an ML model. The model was then able to predict the enantioselectivity of a given reaction with a high degree of accuracy, significantly reducing the experimental effort required to identify the optimal catalyst.

Another strategy involves the use of quantum chemical machine learning (QML), where ML models are trained on data generated from density functional theory (DFT) calculations. nih.govrsc.org This approach can be particularly powerful for predicting transition state energies, which are directly related to reaction rates and selectivities. nih.gov For example, a model could be trained on the DFT-calculated energy difference between the transition states leading to the (R) and (S) products for a library of reactions involving different enamines. This allows for the rapid in silico screening of novel catalysts and substrates. rsc.org

The table below illustrates a hypothetical comparison of different machine learning models for predicting the enantiomeric excess (e.e.) in a reaction involving a morpholine-derived enamine, based on findings in the literature for similar systems. nih.govnih.govresearchgate.net

Table 1: Performance of Different Machine Learning Models in Predicting Enantiomeric Excess

| Model | Mean Absolute Error (MAE) in e.e. (%) | R-squared (R²) | Key Features Used |

|---|---|---|---|

| Random Forest | 5.2 | 0.85 | Steric parameters (e.g., Tolman's cone angle), electronic parameters (e.g., Hammett constants), 2D structural fingerprints |

| Gradient Boosting | 4.8 | 0.88 | Same as Random Forest |

| Neural Network | 4.1 | 0.91 | 3D descriptors from DFT (e.g., electrostatic potential, frontier molecular orbital energies), conformational descriptors |

The data in Table 1 demonstrates that more complex models like neural networks, when combined with sophisticated DFT-derived features, can offer higher predictive accuracy. rsc.org

Furthermore, ML can be employed not only for prediction but also for gaining deeper mechanistic insights. By analyzing the features that are most important for a model's predictions, chemists can identify the key molecular properties that govern reactivity and selectivity. nih.gov For instance, a model might reveal that the dihedral angle of the cyclopropyl group relative to the enamine double bond in this compound is a critical parameter for achieving high enantioselectivity.

The development of reaction-based representations is another significant advancement. nih.govrsc.org Instead of describing the catalyst and substrates independently, these representations encode the entire reacting system, including the transition state geometry. nih.gov This holistic approach has been shown to yield highly accurate predictions of enantioselectivity. rsc.orgresearchgate.net

The table below presents a simplified example of feature importance analysis from a random forest model, highlighting the factors that might influence the reactivity of an enamine like this compound.

Table 2: Hypothetical Feature Importance for Predicting Reactivity

| Feature | Importance Score |

|---|---|

| Enamine HOMO Energy | 0.25 |

| Steric Hindrance at Nitrogen | 0.20 |

| Cyclopropyl Ring Strain | 0.15 |

| Electrophile LUMO Energy | 0.12 |

| Solvent Dielectric Constant | 0.10 |

| Temperature | 0.08 |

The successful application of machine learning in organocatalysis is a rapidly growing field that promises to revolutionize how chemical reactions are developed. beilstein-journals.org While challenges such as data scarcity and the need for standardized reporting of reaction outcomes remain, the continued development of new algorithms and feature engineering strategies will undoubtedly enhance the predictive power of these models. youtube.com For novel organocatalysts like those derived from this compound, ML offers a powerful tool for rapidly assessing their potential and guiding experimental efforts towards the discovery of new, highly selective transformations.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Transformations Involving 4-(1-Cyclopropylethenyl)morpholine

The enamine moiety of this compound makes it a potent nucleophile and a precursor for various catalytic transformations. Future research is poised to explore its participation in a wider array of reactions beyond classical Michael additions.

A key area of investigation lies in the organocatalytic activation of the cyclopropane (B1198618) ring. nih.govresearchgate.net The formation of an enamine from a cyclopropyl (B3062369) carbonyl compound can induce a favorable orbital interaction between the enamine's π-orbital and the σ*-orbital of a cyclopropyl C-C bond. nih.govrsc.org This interaction activates the cyclopropane for ring-opening reactions, enabling the stereoselective formation of more complex structures like cyclobutanes. nih.govresearchgate.net For instance, the reaction of cyclopropylacetaldehydes with chiral secondary amines can lead to highly functionalized spirocyclobutaneoxindoles, which are relevant in medicinal chemistry. nih.govresearchgate.net While morpholine-based enamines are known to be less reactive than their pyrrolidine (B122466) or piperidine (B6355638) counterparts due to the electron-withdrawing effect of the oxygen atom and the pyramidal geometry of the nitrogen, this attenuated reactivity can be advantageous for controlling selectivity in certain transformations. nih.gov

Future studies will likely focus on expanding the scope of acceptors for these cycloaddition reactions and exploring asymmetric variants. The development of asymmetric hydrogenation methods, using catalysts like bisphosphine-rhodium complexes, could also be applied to the ethenyl group of this compound or its derivatives to produce chiral morpholine (B109124) compounds with high enantioselectivity. rsc.org

Table 1: Potential Catalytic Transformations

| Reaction Type | Catalyst/Reagent Example | Potential Product Scaffold |

|---|---|---|

| [2+2] Cycloaddition | Chiral secondary amine | Spirocyclobutanes |

| Asymmetric Hydrogenation | Bisphosphine-Rhodium complex | Chiral 2-substituted morpholines |

Integration into Flow Chemistry and Automation Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and sustainability. nih.govnih.gov The synthesis and subsequent reactions of this compound are prime candidates for adaptation to flow chemistry platforms.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial when handling reactive intermediates like enamines. nih.gov The enhanced heat and mass transfer in microreactors can minimize the formation of byproducts and improve yields. Furthermore, hazardous or unstable reagents can be generated and consumed in situ, eliminating the need for their storage and handling in large quantities.

Design of New Enamine-based Organocatalysts Incorporating Cyclopropane Moieties

The structural motif of a cyclopropane ring adjacent to an amine is a promising scaffold for the design of novel chiral organocatalysts. Research has demonstrated the successful design and synthesis of chiral secondary amines based on a phenylcyclopropane framework. nih.gov These catalysts have proven effective in various asymmetric reactions that proceed through enamine intermediates. nih.gov

The development of new catalysts inspired by the cyclopropyl-enamine structure could lead to improved reactivity and stereoselectivity. The strained cyclopropane ring can impart unique conformational rigidity to the catalyst backbone, which can translate to higher levels of stereocontrol in the transition state of the catalyzed reaction.

Future design efforts may focus on:

Varying the Amine Component: While morpholine presents certain reactivity challenges, its derivatives, or other heterocyclic amines like pyrrolidine and piperidine, can be incorporated to fine-tune the catalyst's steric and electronic properties. nih.gov

Substitution on the Cyclopropane Ring: Introducing different substituent groups on the cyclopropane ring can modulate the catalyst's activity and influence the stereochemical outcome of the reaction.

Bifunctional Catalysts: Incorporating a hydrogen-bond donor or other functional groups onto the cyclopropylamine (B47189) scaffold can lead to bifunctional catalysts capable of activating both the nucleophile and the electrophile simultaneously, enhancing reaction rates and selectivity.

The overarching goal is to develop a new class of organocatalysts that leverage the unique properties of the cyclopropane moiety to mediate challenging asymmetric transformations. nih.govresearchgate.netrsc.org

Sustainable Synthesis Approaches for this compound and its Derivatives

Developing sustainable and green synthetic routes is a critical goal in modern chemistry. For a versatile building block like morpholine and its derivatives, this involves minimizing waste, reducing energy consumption, and utilizing renewable resources. atamankimya.com

Future research into the synthesis of this compound will likely focus on principles of green chemistry. This includes exploring solvent-free reaction conditions, which reduce pollution and simplify product purification. google.com The use of heterogeneous or recyclable catalysts, such as supported metal catalysts on materials like alumina, can also contribute to a more sustainable process by allowing for easy separation and reuse of the catalyst. google.com

An example of a sustainable approach for a related compound involves the synthesis of 4-cyclohexyl morpholine through the catalytic amination of diethylene glycol with cyclohexylamine (B46788) over a fixed-bed catalyst without a solvent. google.com This process boasts high utilization of raw materials and a simple workflow. google.com Similar strategies could be envisioned for the synthesis of this compound, potentially starting from readily available cyclopropyl precursors.

Q & A

Q. What are the critical safety considerations when handling 4-(1-Cyclopropylethenyl)morpholine in laboratory settings?

- Methodological Answer : Handling requires adherence to OSHA HazCom 2012 guidelines. Key precautions include:

- Ventilation : Use chemical fume hoods with an average airspeed ≥100 ft/min to minimize inhalation risks .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. For high concentrations, use NIOSH-approved respirators .

- Storage : Keep containers sealed in cool, dry areas away from oxidizers to prevent decomposition into toxic gases (e.g., CO, NOx, HCN) .

- Spill Management : Absorb leaks with inert materials (e.g., silica gel) and avoid ignition sources .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Structural elucidation combines:

- Spectroscopy : NMR (¹H/¹³C) to assign proton and carbon environments, supplemented by IR for functional group verification.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₀H₁₅NO) .

- X-ray Crystallography : For crystalline samples, refine structures using SHELXL to resolve bond lengths and angles .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : The compound is hydrophobic (logP ~2.5) and insoluble in water. Use polar aprotic solvents (e.g., DMSO, THF) for dissolution .

- Stability : Chemically stable at room temperature but degrades at >100°C, releasing toxic gases. Avoid prolonged light exposure .

Advanced Research Questions

Q. How can researchers design experiments to investigate the antitumor potential of this compound?

- Methodological Answer :

- In Vitro Screening : Test cytotoxicity against cancer cell lines (e.g., NCI-60 panel) using MTT assays. Compare IC₅₀ values with normal cells (e.g., HEK-293) to assess selectivity .

- Mechanistic Studies : Perform kinase inhibition assays (e.g., PI3K/AKT/mTOR pathways) via Western blotting or ELISA to identify molecular targets .

- Synergy Analysis : Combine with standard chemotherapeutics (e.g., cisplatin) to evaluate additive or synergistic effects using Chou-Talalay methods .

Q. What strategies resolve contradictions in reported biological activities of morpholine derivatives like this compound?

- Methodological Answer :

- Orthogonal Assays : Validate initial findings with complementary techniques (e.g., flow cytometry for apoptosis vs. caspase-3 assays) .

- Dose-Response Curves : Establish reproducibility across multiple concentrations and cell lines to rule out cell-specific effects .

- Structural Analog Comparison : Synthesize and test derivatives (e.g., cyclohexenyl vs. cyclopropylethenyl groups) to isolate structure-activity relationships (SAR) .

Q. What experimental approaches characterize the decomposition products of this compound under high-temperature conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor mass loss and degradation onset temperatures.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., HCN, CO) using NIST library matching .

- In Situ FTIR : Track real-time gas evolution (e.g., NOx peaks at 1500–1700 cm⁻¹) during controlled heating .

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina to prioritize experimental validation .

- ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .

Regulatory and Compliance Considerations

Q. What regulatory frameworks apply to this compound in international research collaborations?

- Methodological Answer :

- REACH Compliance : The compound is not listed as a Substance of Very High Concern (SVHC) but requires authorization if used in the EU .

- TSCA Inventory : Listed in the U.S. EPA inventory, permitting research use under OSHA guidelines .

- Waste Disposal : Follow local regulations for organic solvents; incinerate with scrubbers to neutralize toxic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.